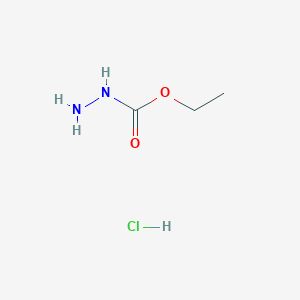

ethyl N-aminocarbamate;hydrochloride

CAS No.: 25544-75-6

Cat. No.: VC8259552

Molecular Formula: C3H9ClN2O2

Molecular Weight: 140.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25544-75-6 |

|---|---|

| Molecular Formula | C3H9ClN2O2 |

| Molecular Weight | 140.57 g/mol |

| IUPAC Name | ethyl N-aminocarbamate;hydrochloride |

| Standard InChI | InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H |

| Standard InChI Key | UJQARJSVWVMOSD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NN.Cl |

| Canonical SMILES | CCOC(=O)NN.Cl |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉ClN₂O₂ |

| Molecular Weight | 140.57 g/mol |

| Hydrogen Bond Donors | 2 (NH and HCl) |

| Hydrogen Bond Acceptors | 3 (O and N) |

3. Synthesis Methods

Ethyl N-aminocarbamate hydrochloride is synthesized via the reaction of ethyl chloroformate with hydrazine hydrate, followed by acidification with hydrochloric acid :

Reaction Scheme:

-

Step 1: Hydrazine hydrate reacts with ethyl chloroformate to form ethyl carbazate.

-

Step 2: Acidification with HCl yields the hydrochloride salt.

Key Conditions:

4. Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 44–48°C | |

| Boiling Point | 108–110°C (22 mmHg) | |

| Density | 1.25 g/cm³ (estimated) | |

| Solubility | Soluble in water, ethanol | |

| Appearance | Light yellow crystalline solid |

Stability:

5. Applications in Research and Industry

Ethyl N-aminocarbamate hydrochloride serves as a versatile intermediate in organic synthesis:

-

Pharmaceuticals: Key precursor for thrombin inhibitors (e.g., P1 aryl heterocycles) and alanylalanine ligase inhibitors .

-

Catalysis: Used in the preparation of diazenedicarboxamides and cross-linking agents .

-

Peptide Chemistry: Employed in carbodiimide-mediated coupling reactions (e.g., EDC hydrochloride) .

Case Study: In a 2025 patent (CN104803859A), this compound was utilized to synthesize 5-(N-ethyl-N-2-ethylol amine)-2-amylamine, a potential bioactive molecule, achieving a 95% yield under optimized catalytic conditions .

6. Safety and Handling

Hazard Classification:

-

GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Measures: Use PPE (gloves, goggles), avoid inhalation, and store in airtight containers .

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Exposure: Rinse with water for 15 minutes.

7. Analytical Characterization

Spectroscopic Data:

-

IR (KBr): 3230 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) .

-

¹H NMR (D₂O): δ 1.25 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 8.20 (s, 2H, NH₂) .

Chromatography:

8. Recent Research Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume